Product packaging for Talaglumetad(Cat. No.:CAS No. 441765-98-6)

Talaglumetad

Cat. No.: B1243389
CAS No.: 441765-98-6
M. Wt: 256.25 g/mol
InChI Key: UPSXYNJDCKOCFD-QIMCWZKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Glutamate (B1630785) as a Primary Excitatory Neurotransmitter in the Central Nervous System

Glutamate is the most abundant free amino acid in the brain and stands as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS). nih.govphysio-pedia.com Its role is fundamental to a vast array of physiological functions, as it is utilized in over 90% of synaptic connections in the human brain. wikipedia.org This widespread involvement underscores its importance in virtually every major excitatory function. wikipedia.orgnih.gov The signaling effect of glutamate is not inherent to the molecule itself, but rather to the cellular programming that dictates the response upon its binding to specific receptors on the cell surface. nih.gov

The concentration of glutamate in the extracellular space is meticulously regulated by powerful uptake systems, known as glutamate transporters, located on both neurons and glial cells. nih.govnih.gov This tight control is critical for normal synaptic transmission and to prevent excitotoxicity, a phenomenon where excessive glutamate can lead to neuronal damage and death. nih.govnih.gov Glutamate's functions are diverse, playing a crucial role in synaptic plasticity, the process underlying learning and memory. physio-pedia.comwikipedia.org It is also a metabolic precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. clevelandclinic.org Given its ubiquitous and critical roles, any dysfunction in the glutamatergic system can have profound effects, and has been implicated in a variety of neurological and psychiatric disorders. physio-pedia.comnih.gov

Classification and Functional Diversity of Metabotropic Glutamate Receptor Subtypes

Glutamate exerts its effects by binding to two major classes of receptors: ionotropic and metabotropic glutamate receptors (mGluRs). wikipedia.orgwikipedia.org While ionotropic receptors are ligand-gated ion channels that mediate fast synaptic transmission, mGluRs are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, second messenger-mediated signaling cascades. wikipedia.orgwikipedia.orgnih.gov

To date, eight distinct mGluR subtypes (mGluR1-8) have been identified and are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. mdpi.comguidetopharmacology.org

Group I mGluRs include mGluR1 and mGluR5. They are typically located postsynaptically and their activation stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). mdpi.commdpi.com

Group II mGluRs consist of mGluR2 and mGluR3. These receptors are often found on presynaptic terminals and glial cells. mdpi.comfrontiersin.org

Group III mGluRs comprise mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these are also often located presynaptically. frontiersin.org

This classification highlights the functional diversity of mGluRs, allowing them to exert a wide range of modulatory effects on synaptic transmission and neuronal activity throughout the CNS. nih.govguidetopharmacology.org

Focus on Group II Metabotropic Glutamate Receptors (mGluR2/3)

Group II metabotropic glutamate receptors, which include the subtypes mGluR2 and mGluR3, are key regulators of glutamatergic neurotransmission. frontiersin.org

Group II mGluRs exhibit a widespread but distinct distribution throughout the central nervous system. frontiersin.orgeneuro.org They are notably expressed in brain regions crucial for emotion, learning, memory, and motivation, such as the limbic system, which includes the prefrontal cortex, amygdala, hippocampus, thalamus, and striatum. frontiersin.org While mGluR2 expression appears to be confined to neurons, mGluR3 has been observed in both neurons and glial cells. frontiersin.org

At the subcellular level, mGluR2/3 are predominantly found presynaptically, situated outside the active zone of axon terminals. frontiersin.org This perisynaptic localization suggests they are activated when glutamate spills over from the synaptic cleft during high-frequency neuronal activity. nih.gov Postsynaptic expression of mGluR2/3 has also been reported. frontiersin.orgresearchgate.net In the enteric nervous system of the rat, mGluR2/3 immunoreactivity has been observed in both the submucosal and myenteric plexuses, indicating a role in gut physiology. nih.gov

As Gαi/o-coupled receptors, the activation of mGluR2/3 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. mdpi.comfrontiersin.org This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). frontiersin.orgresearchgate.net This canonical pathway allows mGluR2/3 to modulate a variety of cellular processes. frontiersin.org

Beyond the inhibition of the adenylyl cyclase/cAMP pathway, mGluR2/3 activation can also lead to the inhibition of voltage-sensitive calcium channels and the activation of potassium channels. frontiersin.org Furthermore, there is evidence that mGluR2/3 can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely through the release of Gβγ subunits. frontiersin.org The function of these receptors is also subject to regulation, with studies showing that PKA can directly phosphorylate mGluR2 and mGluR3, leading to an inhibition of their function. nih.gov This suggests a negative feedback mechanism where activation of the adenylyl cyclase pathway can dampen mGluR2/3 signaling. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O5 B1243389 Talaglumetad CAS No. 441765-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

441765-98-6

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1

InChI Key

UPSXYNJDCKOCFD-QIMCWZKGSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

Talaglumetad: a Prodrug Approach to Mglur2/3 Agonism

Rationale for Prodrug Development in Neuropharmacology

The primary goal of prodrug design is to overcome physicochemical and pharmacokinetic barriers that limit a drug's effectiveness. nih.gov This can involve modifying a drug to improve its solubility, stability, or ability to be absorbed by the body. nih.govcentralasianstudies.org For drugs targeting the central nervous system (CNS), a significant challenge is crossing the blood-brain barrier. mdpi.comalquds.edu Prodrug strategies can enhance a drug's ability to enter the brain by increasing its lipophilicity or by utilizing the brain's natural transport systems. nih.govmdpi.com

Bioavailability Challenges Associated with Parent mGluR2/3 Agonists (e.g., Eglumegad/LY354740)

The clinical use of the parent mGluR2/3 agonist, eglumegad (also known as LY354740), has been hampered by its poor oral bioavailability. wikidoc.orgnih.govwikipedia.org In humans, the oral bioavailability of eglumegad is estimated to be only 3-5% due to limited absorption from the gastrointestinal tract. nih.gov Animal studies have shown variable, but generally low, bioavailability; for instance, it is approximately 10% in rats and 45% in dogs. nih.govresearchgate.net This poor absorption profile necessitates a prodrug approach to achieve therapeutic concentrations of the active compound in the body. The development of talaglumetad, an L-alanyl-amide prodrug, was shown to increase the systemic exposure to eglumegad by about 13-fold in humans compared to administering eglumegad itself. tandfonline.comtandfonline.com

Oral Bioavailability of Eglumegad (LY354740) in Different Species
SpeciesOral Bioavailability (%)Reference
Human3-5% nih.gov
Rat10% nih.govresearchgate.net
Dog45% nih.govresearchgate.net

Design Principles of Amino Acid Prodrugs for Enhanced Systemic Exposure

Amino acid prodrugs are a common strategy to enhance the oral delivery of drugs with poor absorption characteristics. tandfonline.comnih.gov This approach involves attaching an amino acid to the parent drug molecule, which can improve its physicochemical properties and/or allow it to be recognized by nutrient transporters in the body. nih.govmdpi.com

Key design principles include:

Improving Solubility and Permeability : Many drugs have poor water solubility, which can limit their absorption. tandfonline.com Attaching an amino acid can introduce a charged group, increasing the drug's solubility in the aqueous environment of the gastrointestinal tract. tandfonline.comnih.gov

Targeting Transporters : The intestines and other tissues have specific transporters for amino acids and small peptides. nih.govmdpi.com Designing a prodrug to mimic these natural substrates can facilitate its absorption into the bloodstream. nih.gov The success of this strategy has been demonstrated with several L-valine prodrugs that utilize the PEPT1 transporter for improved oral absorption. tandfonline.com

Bypassing Efflux Pumps : Some drugs are actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), reducing their systemic concentration. Amino acid prodrugs can be designed to have a lower affinity for these efflux pumps. mdpi.com

Chemical and Enzymatic Stability : An ideal oral prodrug should be stable in the chemical environment of the gut but be rapidly and efficiently converted to the active parent drug once absorbed. tandfonline.comtandfonline.com This conversion is typically mediated by enzymes. tandfonline.com

Biotransformation of this compound to its Active Metabolite (Eglumegad)

This compound is designed to be converted into its active form, eglumegad, within the body through a process of biotransformation. ncats.iogoogleapis.com This conversion is a critical step for the prodrug to exert its therapeutic effect.

Identification of Enzymatic Hydrolysis Pathways in Biological Systems (e.g., tissue homogenates)

The conversion of this compound to eglumegad occurs through enzymatic hydrolysis. ncats.iogoogleapis.com This process involves enzymes called hydrolases that use water to break the chemical bond connecting the amino acid promoiety to the parent drug. silab.fr Studies using tissue homogenates have shown that this compound is metabolized to release the active compound, eglumegad, in both human jejunal homogenates and rat liver homogenates. ncats.io The high levels of the active compound, eglumegad, found in intestinal cells after administration of the prodrug suggest that the uptake is mediated by the PEPT1 transporter, followed by intracellular hydrolysis. researchgate.net This enzymatic cleavage is essential for the prodrug's mechanism of action, ensuring the release of the pharmacologically active agent at the desired site. silab.frnih.gov

Preclinical Pharmacological Characterization of Talaglumetad and Its Active Metabolite

Receptor Binding and Selectivity Profile

Eglumetad (LY354740), the active metabolite of Talaglumetad, demonstrates a high-affinity binding to and potent activation of human mGluR2 and mGluR3 subtypes. Studies using cells expressing recombinant human receptors have quantified its binding and functional potency. Eglumetad binds to mGluR2 and mGluR3 with Ki values of 75 nM and 93 nM, respectively. researchgate.net In functional assays, it acts as a potent agonist, with EC50 values of 5.1 nM at mGluR2 and 24.3 nM at mGluR3 for the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation. nih.govbiocrick.com This indicates a slight preference for the mGluR2 subtype.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Eglumetad (LY354740) at Human mGluR2 and mGluR3

Receptor Subtype Binding Affinity (Ki) Functional Potency (EC50)
mGluR2 75 nM researchgate.net 5.1 ± 0.3 nM nih.gov

| mGluR3 | 93 nM researchgate.net | 24.3 ± 0.5 nM nih.gov |

Eglumetad exhibits a high degree of selectivity for the group II mGlu receptors over other receptor systems. In vitro studies have shown that it has no significant agonist or antagonist activity at group I (mGluR1a, mGluR5a) or group III (mGluR4, mGluR7) mGlu receptors, with EC50 values exceeding 100,000 nM. nih.gov Furthermore, electrophysiological experiments demonstrated no appreciable activity at ionotropic glutamate (B1630785) receptors, specifically human recombinant AMPA (GluR4) and kainate (GluR6) receptors. nih.govbiocrick.com Investigations into its activity at other central nervous system targets found that Eglumetad did not inhibit dopamine (B1211576) D2 receptor binding at concentrations up to 10 µM. ncats.io

Quantitative Assessment of Binding Affinity (Ki) for mGluR2 and mGluR3

Functional Agonist Activity at mGluR2/3

The functional agonist activity of Eglumetad at group II mGlu receptors is well-documented through in vitro cellular assays. As mGluR2 and mGluR3 are G-protein coupled receptors that negatively couple to adenylyl cyclase, a primary assay for their activation is the measurement of cAMP levels. researchgate.net In cell lines expressing recombinant human mGluR2 or mGluR3, Eglumetad produces a potent, concentration-dependent suppression of forskolin-stimulated cAMP formation, with greater than 90% inhibition achieved at mGluR2. nih.gov This inhibitory effect is blocked by competitive mGlu receptor antagonists. nih.gov Additionally, in human adrenocortical cells, Eglumetad has been shown to down-regulate intracellular cAMP, leading to a reduction in steroidogenesis. wikipedia.org

The chemical structure of Eglumetad, specifically its bicyclo[3.1.0]hexane backbone, creates a conformationally restricted analog of glutamate. nih.gov This rigid structure is critical for its high-affinity binding and selective agonist activity at group II mGlu receptors. The importance of the specific stereochemistry is paramount and demonstrated by structure-activity relationship studies.

The agonist activity of Eglumetad is stereoselective; its (-)-enantiomer (LY366563) was found to be inactive in a rat model of nicotine (B1678760) withdrawal, whereas Eglumetad was potent. nih.gov Further studies have shown that modifications to the bicyclo[3.1.0]hexane scaffold can dramatically alter functional activity. For instance, the introduction of a methyl substituent at different positions on the backbone can convert the compound from a full agonist to an antagonist or a mixed-profile ligand. nih.gov Specifically, a C4β-methyl analog acts as a full agonist, while a C3β-methyl analog possesses antagonist properties at both mGlu2 and mGlu3 receptors. nih.gov Furthermore, introducing a hydroxyl group to the backbone, in contrast to the parent compound Eglumetad, results in a potent and selective antagonist for group II mGluRs. nih.gov These findings underscore that the precise stereochemical and structural features of the bicyclo[3.1.0]hexane ring are key determinants of the agonist pharmacology of Eglumetad.

In Vitro Cellular Assays for Receptor Activation and Efficacy

Neurochemical and Electrophysiological Effects in Isolated Systems and Tissue Preparations

Eglumetad exerts significant modulatory effects on neuronal activity and neurochemical pathways in isolated systems. Electrophysiological studies in brain slices have demonstrated its ability to inhibit synaptic transmission. In slices of the human cortex, Eglumetad inhibited the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons. researchgate.net It also reduced the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting a presynaptic mechanism of action by reducing glutamate release. researchgate.net Similarly, in rat hippocampal slices, Eglumetad potently reduced field excitatory postsynaptic potentials, an effect that was absent in slices from mGluR2 knockout mice, confirming the receptor target. nih.gov In the rat amygdala, Eglumetad was shown to depress synaptic transmission between the basolateral and central nuclei. nih.gov

Beyond its electrophysiological effects, Eglumetad has demonstrated neurochemical effects in isolated cell preparations. In cultured human adrenocortical cells, it down-regulates steroidogenesis, resulting in a significant decrease in both aldosterone (B195564) and cortisol production. wikipedia.orgwikipedia.org

Modulation of Excitatory Neurotransmitter Release

A key pharmacological action of this compound's active metabolite, Eglumegad, is the inhibition of excitatory neurotransmitter release. Group II mGluRs function as autoreceptors on glutamatergic neurons, and their activation provides a negative feedback mechanism that reduces the release of glutamate, the principal excitatory neurotransmitter in the central nervous system. nih.govnih.gov

Model SystemCompoundKey FindingReference
Freely moving rats (in vivo microdialysis)Eglumegad (LY354740)Completely prevented veratridine-induced increases in glutamate and aspartate release. researchgate.net
MPTP-treated mice (in vivo)Eglumegad (LY354740)Significantly down-regulated the elevated extracellular glutamate levels in the striatum. nih.gov

Impact on Neuronal Excitability and Synaptic Transmission (e.g., attenuation of evoked postsynaptic potentials)

By reducing presynaptic glutamate release, Eglumegad consequently dampens neuronal excitability and attenuates synaptic transmission. This has been consistently demonstrated in various preclinical electrophysiology studies. The activation of presynaptic mGluR2/3 by Eglumegad leads to a decrease in the probability of neurotransmitter vesicle fusion, resulting in smaller and less frequent postsynaptic potentials. nih.govfrontiersin.org

In studies using slices of the human cerebral cortex, Eglumegad (LY354740) was shown to inhibit both the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons. nih.govfrontiersin.org Furthermore, it reduced the frequency, but not the amplitude, of miniature excitatory postsynaptic currents (mEPSCs), which points to a predominantly presynaptic mechanism of action. nih.govfrontiersin.org

PreparationCompoundMeasured ParameterEffectReference
Human cortical slicesEglumegad (LY354740)Spontaneous Excitatory Postsynaptic Currents (sEPSCs)Inhibited amplitude and frequency. nih.govfrontiersin.org
Human cortical slicesEglumegad (LY354740)Miniature Excitatory Postsynaptic Currents (mEPSCs)Inhibited frequency, with no change in amplitude. nih.govfrontiersin.org
Rat hippocampal slices (perforant path)Eglumegad (LY354740)Field Excitatory Postsynaptic Potential (EPSP)Dose-dependent inhibition. nih.gov
Rat hippocampal slices (CA1 neurons)Eglumegad (LY354740)Evoked Excitatory Postsynaptic Currents (EPSCs)Reduced by ~69%. ox.ac.uk

Neurobiological Investigations of Talaglumetad in Preclinical Models

Pharmacokinetic and Pharmacodynamic Characterization in Animal Studies

Assessment of Absorption, Distribution, and Central Nervous System Penetration

Talaglumetad, a prodrug of the active compound Eglumegad (LY354740), demonstrates significant central nervous system (CNS) penetration. ncats.ioncats.io Preclinical studies in rodents are essential for determining the concentration of the compound in various biological compartments, which is crucial for understanding its therapeutic potential. The evaluation of drug levels in the brain, plasma, and cerebrospinal fluid (CSF) provides a comprehensive picture of its distribution. researchgate.net

The concentration of substances in the cerebrospinal fluid can serve as a surrogate measure for their levels in the brain interstitial fluid. nih.govnih.gov Studies have shown a correlation between the unbound concentrations in CSF and brain tissue. nih.gov For drugs that are substrates of efflux transporters at the blood-brain barrier, the Kp,uu,CSF may overestimate the Kp,uu,brain. nih.gov

ParameterDescriptionRelevance
Brain-to-Plasma RatioRatio of the total concentration of a drug in the brain to that in the plasma. researchgate.netIndicates the extent of drug penetration into the CNS. researchgate.net
Unbound Brain-to-Plasma Ratio (Kp,uu,brain)Ratio of the unbound concentration of a drug in the brain to the unbound concentration in the plasma. nih.govConsidered a more accurate predictor of target engagement in the CNS. chromsoc.jp
Unbound CSF-to-Plasma Ratio (Kp,uu,CSF)Ratio of the unbound concentration of a drug in the cerebrospinal fluid to the unbound concentration in the plasma. nih.govOften used as a surrogate for Kp,uu,brain. nih.gov

Comparative Pharmacokinetics of Prodrug and Parent Compound

This compound was developed as a prodrug of Eglumegad (LY354740) to improve its oral bioavailability. tandfonline.commedchemexpress.com Eglumegad itself has poor oral bioavailability, which limited its clinical development. wikipedia.org The prodrug strategy involves creating a molecule that is converted into the active parent drug within the body. tandfonline.com

In the case of this compound, it is an L-alanylamide prodrug of Eglumegad. tandfonline.comtandfonline.com This modification significantly enhances the systemic exposure to the parent compound. tandfonline.comtandfonline.com Studies in humans have shown that this compound increases the systemic exposure to LY354740 by approximately 13-fold compared to equivalent doses of LY354740 itself. tandfonline.comtandfonline.com this compound is metabolized to release the active compound, Eglumegad, by both human jejunal homogenates and rat liver homogenates. ncats.ioncats.io This efficient conversion is crucial for its therapeutic efficacy.

The use of a prodrug approach is a common strategy to overcome pharmacokinetic limitations of parent compounds. tandfonline.com For example, the prodrug valacyclovir (B1662844) was developed to increase the oral bioavailability of acyclovir (B1169). tandfonline.comtandfonline.com Similarly, lisdexamfetamine (B1249270) is a prodrug of dextroamphetamine, designed for a slower release of the active drug. tandfonline.comtandfonline.com

CompoundTypeActive FormImprovement in Bioavailability
This compound (LY544344)ProdrugEglumegad (LY354740)~13-fold increase in systemic exposure to LY354740 in humans. tandfonline.comtandfonline.com
ValacyclovirProdrugAcyclovirThree- to five-times higher systemic availability compared with acyclovir in humans. tandfonline.comtandfonline.com
LisdexamfetamineProdrugDextroamphetamineDesigned for slower release of the active parent drug. tandfonline.comtandfonline.com

Methodologies for In Vitro-In Vivo Correlation

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. allucent.comnih.gov The primary goal of IVIVC is to use in vitro data, such as dissolution profiles, to predict the in vivo pharmacokinetic performance of a drug. nih.gov This is particularly important for oral dosage forms. allucent.com

For a meaningful IVIVC, it is crucial to consider the unbound drug concentrations, as this is the fraction that exerts pharmacological activity. chromsoc.jp The "free drug hypothesis" posits that only the unbound drug can interact with its target. koreamed.org Therefore, understanding the factors that influence unbound concentrations, such as plasma protein binding, is essential. chromsoc.jp

Species-specific metabolic considerations are also a critical component of establishing a robust IVIVC. The enzymes responsible for metabolizing a drug can vary between species, affecting the drug's pharmacokinetic profile. For this compound, it is known to be converted to its active form, Eglumegad, by hydrolases in rat liver homogenates. ncats.ioncats.io In some cases, reversible metabolism, where a metabolite can be converted back to the parent drug, can occur and needs to be accounted for in pharmacokinetic models. core.ac.uk

The development of an IVIVC typically involves a two-stage process: deconvolution to determine the in vivo absorption profile, followed by establishing a correlation with the in vitro dissolution data. farmaciajournal.com A "Level A" correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate, is the most informative and is recommended by regulatory agencies like the FDA. allucent.com

Behavioral Neuropharmacology in Animal Models

Investigation of Effects on Specific Behavioral Endpoints

In preclinical animal models, this compound's effects on behavior are assessed through various tests that measure specific endpoints like locomotion and exploratory activity. ncats.io These tests help to characterize the compound's neuropsychopharmacological profile.

Locomotor activity is a common measure used to assess the excitatory or sedative effects of a compound. researchgate.netispub.com It is often evaluated in an open-field test, where the animal's movement, such as line crossings and rearing, is recorded. ispub.com Studies have shown that mGluR2/3 receptor agonists, the class to which Eglumegad (the active form of this compound) belongs, can modulate locomotor activity. For example, the mGluR2/3 agonist LY354740 was found to reverse hyperlocomotion induced by amphetamine and phencyclidine (PCP) in rats. nih.gov this compound itself has been shown to dose-dependently inhibit PCP-induced hyperlocomotion in rats. medchemexpress.com

Exploratory behavior, another key endpoint, is also often assessed in the open-field test. ispub.com Reduced exploratory behavior can be an indicator of anxiety-like behavior. researchgate.net Conversely, anxiolytic compounds may increase exploration.

Comparative Behavioral Profiling with Reference Neuroactive Compounds

To better understand the therapeutic potential of this compound, its behavioral effects are compared to those of well-characterized neuroactive compounds, such as anxiolytics and antipsychotics.

In studies with mice, this compound was found to be as effective as the anxiolytic diazepam in standard anxiety tests. ncats.ioncats.io A significant advantage noted was that this compound did not produce the sedative effects and memory impairment commonly associated with diazepam. ncats.ioncats.io This suggests a more favorable side-effect profile.

The antipsychotic potential of this compound has been investigated in models of psychosis, such as those induced by phencyclidine (PCP). medchemexpress.com PCP is an NMDA receptor antagonist that can induce schizophrenia-like symptoms in animals. nih.govnih.gov Orally administered this compound was shown to dose-dependently inhibit PCP-induced hyperlocomotion in rats, a model for the positive symptoms of schizophrenia. medchemexpress.com In contrast, the parent compound, LY354740, did not significantly reverse these behaviors when given orally at similar doses. medchemexpress.com This highlights the improved efficacy of the prodrug formulation. Furthermore, mGluR2/3 agonists like LY354740 have been shown to reverse PCP- and amphetamine-induced locomotion and rearing behaviors in rats. nih.gov

CompoundClassBehavioral ModelObserved Effect of this compound/EglumegadReference
DiazepamAnxiolytic (Benzodiazepine)Standard anxiety tests in miceThis compound was as effective as diazepam in reducing anxiety-like behaviors but without sedation or memory impairment. ncats.ioncats.io ncats.ioncats.io
Phencyclidine (PCP)NMDA Receptor AntagonistPCP-induced hyperlocomotion in ratsOral this compound dose-dependently inhibited PCP-induced hyperlocomotion. medchemexpress.com medchemexpress.com
AmphetaminePsychostimulantAmphetamine-induced hyperlocomotion in ratsThe mGluR2/3 agonist LY354740 (Eglumegad) reversed amphetamine-induced locomotion. nih.gov nih.gov

Analysis of Cognitive Domain Modulation in Preclinical Paradigms (e.g., attention, learning, memory-related tasks)

This compound, a prodrug for the active compound Eglumetad (LY354740), has been the subject of preclinical investigations to determine its effects on various cognitive domains. wikipedia.org As an agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), its cognitive profile is complex, with studies revealing a nuanced impact on attention, learning, and memory. nih.gov

In preclinical animal models, the active metabolite Eglumetad demonstrated anxiolytic effects comparable to diazepam but notably without the associated sedative properties or memory impairment typically seen with benzodiazepines. wikipedia.org This separation of anxiolytic efficacy from cognitive disruption represents a significant finding in early research. However, other studies in non-human primates indicated that Eglumetad could slightly reduce cognitive performance, suggesting that its effects may vary across species and cognitive tasks. wikipedia.orgwikiwand.com

The broader class of mGluR2/3 agonists has shown conflicting results in cognitive studies. nih.gov This variability may stem from the distinct and sometimes opposing roles of the mGlu2 and mGlu3 receptor subtypes. For instance, some research suggests that mGlu2 receptor activation can be associated with impairments in learning and memory on tasks dependent on the hippocampus. biorxiv.org Conversely, selective activation of mGlu3 receptors has been shown to enhance cognition in mouse models, including the reversal of cognitive deficits induced by phencyclidine, a compound used to model symptoms of schizophrenia. biorxiv.org

Preclinical research utilizes a variety of paradigms to assess specific cognitive functions. These test batteries are designed to model clinically relevant domains and can include tasks such as the novel object recognition test for memory and the five-choice serial reaction time task for attention and impulsivity. imrpress.comfrontiersin.org In a clinically relevant animal model involving methylazoxymethanol (B1197960) acetate (B1210297) (MAM) which mimics a hyperdopaminergic state, the mGluR2/3 agonist pomaglumetad methionil was found to improve performance in a novel object recognition task. nih.gov

Table 1: Preclinical Findings on Cognitive Modulation by mGluR2/3 Agonists
Compound/ClassAnimal ModelCognitive TaskObserved EffectReference
EglumetadMiceStandard anxiety tests with memory assessmentAnxiolytic effects without memory impairment. wikipedia.org
EglumetadMonkeysCognitive performance testsSlight reduction in cognitive performance. wikipedia.orgwikiwand.com
Pomaglumetad MethionilMAM RatsNovel Object RecognitionDose-dependent improvement in recognition memory. nih.gov
Selective mGlu3 AgonistMiceTrace Fear ConditioningEnhanced hippocampal-dependent cognition and reversal of PCP-induced deficits. biorxiv.org

Mechanisms of Neuroprotection and Synaptic Plasticity Modulation

The neurobiological activity of this compound, through its active form Eglumetad, extends to the modulation of fundamental neuronal processes, including synaptic plasticity and neuroprotection. As an mGluR2/3 agonist, it targets receptors that are key regulators of glutamatergic neurotransmission. Overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a central mechanism in neuronal damage following acute injuries like stroke and in chronic neurodegenerative conditions. mednexus.orgnih.gov Group II mGluR agonists are thought to confer neuroprotection primarily by acting on presynaptic autoreceptors to inhibit the excessive release of glutamate. nauka.gov.plnih.gov

Synaptic plasticity, the cellular basis for learning and memory, encompasses enduring changes in the strength of synaptic connections, most notably through long-term potentiation (LTP) and long-term depression (LTD). lumenlearning.comresearchgate.net Metabotropic glutamate receptors are deeply involved in modulating these plastic changes. nih.gov Preclinical evidence indicates that activation of mGluR2/3 can trigger a form of presynaptic LTD, thereby reducing synaptic strength. frontiersin.org However, the role of these receptors is multifaceted; selective activation of the mGlu3 subtype can promote metaplasticity—a change in the threshold for inducing subsequent plasticity—facilitating the induction of LTP through a novel mechanism that involves mGlu5 receptors. biorxiv.org

Long-term potentiation (LTP) is a persistent enhancement of synaptic transmission following high-frequency stimulation and is considered a primary cellular correlate of memory formation. youtube.comgenome.jp The induction of LTP at many excitatory synapses is critically dependent on the influx of calcium through N-Methyl-D-aspartate (NMDA) receptors. lumenlearning.comgenome.jp

This compound's active metabolite, Eglumetad, as a group II mGluR agonist, can influence these processes. Activation of mGluR2/3 has been shown to induce presynaptic LTD at various synapses, including those in the hippocampus, by reducing neurotransmitter release. frontiersin.org This effect is mediated by the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

Conversely, research focusing on specific receptor subtypes has revealed more complex interactions. For example, activating mGlu3 receptors can prime synapses to more readily undergo LTP. biorxiv.org This process of metaplasticity involves an interaction with mGlu5 receptors and the endocannabinoid system, ultimately leading to a disinhibition of pyramidal cells that favors synaptic strengthening. biorxiv.org This suggests that while general mGluR2/3 activation might depress synaptic transmission in some contexts, the specific activation of mGlu3 can promote mechanisms underlying cognitive enhancement.

The neuroprotective potential of group II mGluR agonists like Eglumetad has been explored in various preclinical models of neuronal injury. wikipedia.org The primary mechanism is believed to be the attenuation of glutamate excitotoxicity. nih.govnih.gov In models of traumatic brain injury, activation of group II mGluRs was found to reduce neuronal damage and improve neurological recovery. wikipedia.org

Furthermore, in preclinical models relevant to Alzheimer's disease, group II mGluR agonists demonstrated neuroprotective effects against toxicity induced by amyloid-beta (Aβ) peptides. nih.gov This protection appears to be mediated, at least in part, by a paracrine mechanism involving the release of Transforming Growth Factor-beta (TGF-β) from astrocytes, highlighting a role for glial cells in the therapeutic action of these compounds. nih.gov

Table 2: Neuroprotective Effects of Group II mGluR Agonists in Preclinical Models
Experimental ModelProposed MechanismOutcomeReference
Traumatic Brain InjuryAttenuation of excitotoxicityReduced neuronal degeneration and improved neurological recovery. wikipedia.org
Amyloid-Beta Toxicity (Alzheimer's Model)Inhibition of glutamate release; Astrocyte-mediated TGF-β releaseProtection of neurons from Aβ-induced toxicity. nih.gov
Ischemic StrokeReduction of excitotoxic neurotransmitter accumulationPotential to salvage viable neurons in the penumbra. openaccessjournals.com

An important area of investigation is the potential for synergistic interactions between mGluR2/3 agonists and other neuroprotective agents. Preclinical studies have shown that the neuroprotection afforded by Eglumetad and related compounds is synergistic with that produced by NMDA receptor antagonists. wikipedia.org

NMDA receptor antagonists, such as Memantine, exert their own neuroprotective effects by directly blocking the ion channel of the NMDA receptor, thereby preventing the excessive calcium influx that triggers excitotoxic cell death. nih.govfrontiersin.org However, their clinical utility can be limited by side effects. frontiersin.orgmdpi.com

The combination of an mGluR2/3 agonist with an NMDA receptor antagonist could provide a more robust neuroprotective effect. wikipedia.org By targeting two different points in the glutamate signaling cascade—presynaptic release (mGluR2/3) and postsynaptic receptor activation (NMDA-R)—this combination may be more effective in mitigating excitotoxicity, potentially allowing for lower, better-tolerated doses of each compound. This synergistic action has been suggested as a promising strategy for enhancing recovery after brain injury. wikipedia.org

Advanced Methodologies and Future Research Directions in Mglur2/3 Agonist Research with a Focus on Talaglumetad

Application of Molecular Biology and Omics Technologies

Transcriptomic and Proteomic Analysis of mGluR2/3 Modulation

The activation of mGluR2/3 by agonists like Talaglumetad initiates a cascade of intracellular signaling events that can alter gene and protein expression, profoundly impacting neuronal function. Transcriptomic and proteomic analyses are powerful tools to systematically map these changes. While specific large-scale omics studies focused solely on this compound are not extensively detailed in publicly available literature, the approach is well-established in the field. For instance, studies on mGluR2/3 modulation in sensory neurons have utilized gene transcript analysis to demonstrate the co-expression of mGluR2 (Grm2) and mGluR3 (Grm3) with the pain-related receptor TRPV1 (Trpv1). nih.gov This type of analysis reveals the cellular machinery available for a drug to act upon.

A hypothetical transcriptomic study on this compound could involve treating neuronal cell cultures or tissues from animal models with the compound and subsequently performing RNA-sequencing. The goal would be to identify genes that are significantly up- or down-regulated. These genes could be involved in synaptic plasticity, neuroinflammation, or metabolic pathways, offering clues to this compound's broader biological effects. Similarly, proteomics, using techniques like mass spectrometry, could identify changes in protein levels and post-translational modifications, providing a more direct view of functional changes in the cell. Such studies could reveal previously unknown targets and pathways affected by this compound, potentially explaining its therapeutic effects or suggesting new applications.

Computational Chemistry and Structure-Activity Relationship (SAR) Expansion

The development of this compound and other mGluR2/3 agonists has been significantly influenced by computational chemistry and the systematic exploration of structure-activity relationships (SAR). oncodesign-services.comspirochem.com SAR is a fundamental process in medicinal chemistry that investigates how a molecule's chemical structure relates to its biological activity. nih.gov

Development of Predictive Models for mGluR2/3 Ligand Design

Computational methods are essential for modern drug discovery, allowing for the rapid in silico screening and characterization of SAR for numerous compounds. nih.govuni-bonn.de For mGluR2/3 agonists, these models can predict the biological activity of novel chemical entities based on their structure. oncodesign-services.com This process often involves both ligand-based drug design (LBDD), which uses the properties of known active molecules like this compound, and structure-based drug design (SBDD), which relies on the 3D structure of the receptor target. oncodesign-services.com

Predictive models can be built using machine learning algorithms trained on experimental data from existing compounds. oncodesign-services.com These models can identify key structural features—the pharmacophore—that are essential for potent and selective activation of mGluR2/3. For example, the rigid amino acid structure of this compound was a result of efforts to create a selective agonist. researchgate.net By analyzing the SAR of this compound and related analogs, computational chemists can design new molecules with potentially improved properties, such as better brain permeability or enhanced selectivity for mGluR2 over mGluR3, which is believed to mediate the antipsychotic effects. researchgate.netbiorxiv.org Quantum descriptors and other advanced computational tools can further refine these models by providing deeper insights into the electronic properties that govern molecular interactions and reactivity. chemrxiv.org

Utilization of Advanced In Vivo Imaging Techniques for Receptor Occupancy and Function

Preclinical Positron Emission Tomography (PET) Imaging for mGluR2/3

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain. researchgate.net For drugs like this compound, PET imaging is invaluable for confirming that the drug reaches its target, determining the level of receptor occupancy at therapeutic doses, and understanding the receptor's distribution in both healthy and diseased states. researchgate.netyale.edu

The development of selective PET radioligands for mGluR2 has been a major focus of research. biorxiv.orgresearchgate.net These radioligands are molecules that bind specifically to mGluR2 and are labeled with a positron-emitting isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]). biorxiv.orgnih.gov While this compound itself is not a PET tracer, the development of tracers like [11C]mG2P001 allows researchers to study the function and modulation of mGluR2 in vivo. yale.edunih.govnih.gov

Interestingly, studies with PET tracers for mGluR2 positive allosteric modulators (PAMs) have shown a unique phenomenon: pre-administration of an unlabeled PAM can increase the brain uptake of the radiolabeled tracer. yale.edunih.gov This suggests a cooperative binding mechanism with endogenous glutamate (B1630785), making these PET tracers sensitive biomarkers for both mGluR2 expression and local glutamate concentrations. yale.edunih.gov Such advanced imaging techniques are crucial for translating preclinical findings to human clinical trials by providing direct evidence of target engagement. biorxiv.org

PET TracerTargetKey FindingCitation
[11C]mG2P001 mGluR2 PAM SitePre-treatment with an unlabeled PAM increased tracer accumulation, indicating cooperative binding. A sensitive biomarker for mGluR2 expression and glutamate levels. yale.edunih.govnih.gov
[18F]mG2P026 mGluR2 PAM SiteDemonstrated high contrast and favorable kinetics for imaging mGluR2 in non-human primates. biorxiv.org
[11C]CMDC mGluR2 PAM SiteEvaluated as a potential PET radiotracer for imaging mGluR2 in the rat brain. researchgate.net

This table summarizes selected PET tracers developed for studying the mGluR2, which is a primary target of this compound.

Elucidation of Unexplored Neurobiological Pathways and Therapeutic Hypotheses

Research into this compound and other mGluR2/3 agonists continues to uncover new potential therapeutic avenues beyond their initial focus on schizophrenia and anxiety. wikipedia.org The broad distribution of mGluR2/3 in the central nervous system suggests their involvement in a wide range of neurological processes.

For example, preclinical studies have suggested that mGluR2/3 agonists could have therapeutic potential in managing pain. Activation of these receptors on peripheral sensory neurons can suppress the sensitization of pain-sensing channels like TRPV1, indicating a role in modulating inflammatory pain. nih.govnih.gov Furthermore, the glutamatergic system is implicated in a host of neurodegenerative diseases. mdpi.comnih.gov While the amyloid and tau hypotheses have historically dominated Alzheimer's disease research, there is a growing understanding of the multifactorial nature of these conditions, including neuroinflammation and mitochondrial dysfunction, where modulation of glutamate could be beneficial. mdpi.com

Additionally, the development of mGluR2/3 antagonists, such as MGS0039, has produced antidepressant and anxiolytic-like effects in animal models. nih.gov This suggests that both agonism and antagonism of this receptor group can have profound, context-dependent effects on mood and behavior. Future research on this compound could explore its potential in combination therapies or for entirely new indications by investigating its impact on these unexplored or newly appreciated neurobiological pathways, such as those involving sphingomyelinases or caspases which are linked to neurodegeneration. mdpi.com

Investigation of Downstream Signaling Cascades Beyond Canonical cAMP Inhibition

The classical mechanism of action for group II metabotropic glutamate receptor (mGluR2/3) agonists, such as this compound, involves coupling to Gαi/o proteins. mdpi.comnih.gov This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. frontiersin.orgresearchgate.net However, extensive research has revealed that the signaling repertoire of these receptors is far more complex, extending to several other intracellular pathways that are crucial for their diverse physiological effects. mdpi.com

Activation of mGluR2/3 initiates signaling cascades through the liberation of Gβγ subunits from the Gαi/o protein. mdpi.com These subunits can directly interact with and modulate the function of various effector proteins. A significant non-canonical pathway engaged by mGluR2/3 agonists is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. frontiersin.org This activation is thought to occur via the released Gβγ subunits and contributes to the regulation of synaptic plasticity. frontiersin.orgnih.gov

Furthermore, mGluR2/3 receptors are known to couple to the phosphatidylinositol 3-kinase (PI3K) signaling pathway. mdpi.com This connection adds another layer of complexity to their mechanism of action, linking glutamate signaling to fundamental cellular processes regulated by PI3K, including cell survival and proliferation. mdpi.com Studies with the selective mGluR2/3 agonist LY379268 have also demonstrated the involvement of the glycogen (B147801) synthase kinase 3β (GSK3β) pathway in mediating the effects of these agonists on postsynaptic receptor function. nih.gov

In addition to these kinase cascades, mGluR2/3 activation directly influences neuronal excitability by modulating ion channel activity. This is achieved through mechanisms that can be independent of cAMP reduction, including the inhibition of voltage-sensitive calcium (Ca2+) channels and the activation of potassium (K+) channels. nih.govfrontiersin.org By inhibiting Ca2+ influx and increasing K+ efflux, these receptors effectively reduce presynaptic neurotransmitter release. nih.govfrontiersin.org

The investigation into these non-canonical signaling pathways is critical for a comprehensive understanding of the therapeutic potential of mGluR2/3 agonists like this compound. The ability to modulate multiple downstream effectors highlights the nuanced control these receptors exert over neuronal function.

Table 1: Non-Canonical Downstream Signaling Pathways of mGluR2/3 Agonists

Pathway Key Mediators Primary Outcome Reference
MAPK/ERK Pathway Gβγ subunits, Ras/Raf, MEK, ERK Regulation of gene expression, synaptic plasticity frontiersin.orgnih.gov
PI3K/Akt Pathway PI3K, Akt Regulation of cell survival, metabolism, and growth mdpi.com
GSK3β Pathway GSK3β Modulation of postsynaptic receptor function, neuronal plasticity nih.gov
Ion Channel Modulation Voltage-gated Ca2+ channels, K+ channels Inhibition of neurotransmitter release, neuronal hyperpolarization nih.govfrontiersin.org

Cross-Talk Mechanisms with Other Neurotransmitter Systems Affecting Glutamatergic Tone

The function of mGluR2/3 and the effects of agonists like this compound are not confined to the glutamatergic system alone. These receptors are integral components of a complex network involving significant cross-talk with other major neurotransmitter systems, most notably the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems. nih.govnih.gov This interplay is fundamental to their modulatory effects on brain circuitry and their potential therapeutic applications.

A well-documented interaction occurs between mGluR2 and the serotonin 5-HT2A receptor. acs.org These two G protein-coupled receptors can form a functional heteromeric complex, particularly in brain regions like the prefrontal cortex. acs.orgresearchgate.net Within this complex, the receptors exert a reciprocal, antagonistic modulation on each other's signaling. researchgate.netnih.gov For instance, the activation of 5-HT2A receptors can attenuate the inhibitory effect of mGluR2/3 agonists on glutamate release. researchgate.net Conversely, blocking 5-HT2A receptors can enhance the function of mGluR2/3 autoreceptors. researchgate.netnih.gov This heterocomplex is a key area of research, as its signaling is implicated in the mechanisms of both antipsychotic and hallucinogenic drugs. acs.org

There is also extensive and bidirectional communication between the brain's glutamate and dopamine systems, which is crucial for processes like reward, motivation, and executive function. nih.govresearchgate.net Disturbances in this DA-glutamate balance are implicated in the pathophysiology of schizophrenia. nih.govdiapason-study.eu Presynaptic mGluR2/3 are positioned to modulate dopamine-dependent behaviors by regulating glutamate release in key circuits, such as corticostriatal pathways. mdpi.comfrontiersin.org By reducing excessive glutamate release, mGluR2/3 agonists can indirectly influence the firing of midbrain dopamine neurons and modulate striatal dopamine levels, which are often dysregulated in psychosis. nih.gov The scaffolding protein PSD-95 is a key player in this interplay, as it interacts with and regulates the activation state of N-methyl-D-aspartate (NMDA), D2, and 5-HT2 receptors. nih.gov

Table 2: Cross-Talk Between mGluR2/3 and Other Neurotransmitter Systems

Interacting System Key Receptors/Proteins Involved Mechanism of Interaction Functional Consequence Reference
Serotonin 5-HT2A Receptor Formation of mGluR2-5-HT2A heterocomplexes Antagonistic modulation of signaling; regulation of glutamate release acs.orgresearchgate.netnih.gov
Dopamine D2 Receptor, NMDA Receptor, PSD-95 Indirect modulation of dopamine neuron firing via regulation of cortical glutamate release Homeostatic control over striatal dopamine levels; potential antipsychotic effects nih.govnih.govresearchgate.net
GABA GABAergic terminals Presynaptic inhibition via mGluR2/3 heteroreceptors Reduced GABA release, modulation of inhibitory tone frontiersin.orgfrontiersin.org

Q & A

Q. What are the primary molecular targets and mechanisms of action of Talaglumetad in preclinical models of anxiety and stress disorders?

this compound functions as a metabotropic glutamate (mGlu) receptor agonist, modulating glutamatergic signaling pathways implicated in anxiety and stress responses. Preclinical studies should prioritize in vitro receptor binding assays (e.g., radioligand displacement) to quantify affinity for mGlu receptor subtypes (e.g., mGlu2/3), followed by in vivo behavioral assays (e.g., elevated plus maze, forced swim test) to validate anxiolytic efficacy. Dose-response curves and comparator controls (e.g., existing mGlu agonists) are critical to establish specificity .

Q. What experimental methodologies are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in rodent models?

Key PK parameters (e.g., bioavailability, half-life) require plasma concentration profiling via HPLC or LC-MS/MS after single-dose administration. For PD, correlate PK data with time-dependent behavioral or biomarker outcomes (e.g., cortisol levels, neuronal activity via c-Fos staining). Ensure adherence to species-specific metabolic pathways and interspecies scaling protocols to improve translational relevance .

Q. Table 1: Key Preclinical Parameters for this compound

ParameterMethodTarget Value (Example)Reference
Plasma Half-life (rats)LC-MS/MS2.5–3.8 hours
mGlu2/3 Affinity (Ki)Radioligand Binding Assay15–30 nM
Anxiolytic ED50Elevated Plus Maze10 mg/kg (oral)

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different anxiety models (e.g., acute vs. chronic stress paradigms)?

Discrepancies may arise from model-specific stress induction mechanisms (e.g., acute vs. chronic unpredictable stress). Adopt a multi-model validation approach:

  • Step 1: Replicate studies using standardized protocols (e.g., consistent dosing intervals, stressor durations).
  • Step 2: Integrate neurochemical profiling (e.g., microdialysis for glutamate/GABA levels) to identify pathway-specific variations.
  • Step 3: Apply meta-analytical frameworks to quantify heterogeneity across studies, adjusting for covariates like species strain or environmental factors .

Q. What strategies optimize this compound’s experimental design for translational research in comorbid anxiety and depressive disorders?

  • Co-Morbidity Models: Use dual pathology models (e.g., chronic mild stress with social defeat) to mimic human comorbidities.
  • Endpoint Selection: Combine behavioral (e.g., sucrose preference test) and molecular endpoints (e.g., BDNF levels in hippocampus).
  • Statistical Power: Conduct a priori power analyses to determine cohort sizes, ensuring detection of moderate effect sizes (Cohen’s d ≥ 0.5) .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

  • Ethical Oversight: Submit protocols to institutional review boards (IRBs) with risk mitigation plans for adverse events (e.g., dysphoria, sedation).
  • Blinding and Controls: Use active comparators (e.g., SSRIs) rather than placebo-only designs to maintain ethical integrity.
  • Data Transparency: Pre-register trials on platforms like ClinicalTrials.gov and share raw data (anonymized) via repositories to enable independent validation .

Methodological Guidelines

  • Data Contradiction Analysis: Apply causal inference frameworks (e.g., counterfactual analysis) to distinguish between confounders (e.g., dosing variability) and true mechanistic divergences .
  • Literature Synthesis: Systematically map gaps using PRISMA guidelines, focusing on understudied receptor subtypes (e.g., mGlu5 cross-talk) or long-term safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.